molecular formula C12H13N3OS2 B11012652 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11012652
M. Wt: 279.4 g/mol
InChI Key: DYZSGXXTLPOSSV-UHFFFAOYSA-N
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Description

This compound features a bicyclic 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole core linked via a carboxamide group to a 2,4-dimethyl-1,3-thiazole moiety. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., coupling reactions with amines, as in ) suggest feasible preparation via carboxylate intermediates and coupling reagents like EDC/HOBt .

Properties

Molecular Formula

C12H13N3OS2

Molecular Weight

279.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS2/c1-6-10(17-7(2)13-6)11(16)15-12-14-8-4-3-5-9(8)18-12/h3-5H2,1-2H3,(H,14,15,16)

InChI Key

DYZSGXXTLPOSSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and cyclopenta thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit the proliferation of various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The mechanism involves:

  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to significantly reduce the growth of cancer cells, with IC50 values reported in the micromolar range depending on the cell line and conditions tested .
  • Induction of Apoptosis : Mechanistic studies suggest that it activates apoptotic pathways, leading to mitochondrial dysfunction and caspase activation, which are critical for inducing programmed cell death in tumor cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, inhibiting further proliferation by interfering with regulatory proteins involved in cell cycle progression .

Antimicrobial Activity

Compounds with thiazole structures have been recognized for their antimicrobial properties. Preliminary studies suggest that N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide may exhibit activity against various bacterial strains and fungi. This is attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of several thiazole derivatives, this compound was found to have a notable cytotoxic effect against A549 lung cancer cells. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability.

Case Study 2: Antimicrobial Activity

Another study focused on assessing the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

a) N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide ()
  • Key Differences: Replaces the dimethyl-thiazole with a 4-methyl-2-phenyl-thiazole, introducing aromatic bulk. Substitutes the cyclopenta-thiazolyl group with a cyclopenta-thiophene ring containing a cyano group.
  • The cyano group on the thiophene ring may enhance polarity and hydrogen-bonding capacity .
b) N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,2-difluoroacetamide ()
  • Key Differences :
    • Replaces the dimethyl-thiazole-carboxamide with a difluoroacetamide group.
  • Impact: The electron-withdrawing fluorine atoms increase metabolic stability but reduce hydrogen-bond donor capacity compared to the carboxamide in the target compound .
c) Compound 14 (: (E)-N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide)
  • Key Differences :
    • Features a hex-4-enamide chain with a complex isobenzofuran substituent instead of the dimethyl-thiazole.
  • Impact :
    • The extended enamide chain and bulky isobenzofuran group likely reduce solubility but may enhance target specificity .

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological profiles based on diverse research findings.

The compound's molecular formula is C12H14N4OSC_{12}H_{14}N_4OS, with a molecular weight of approximately 254.33 g/mol. The structure consists of a thiazole ring fused with a cyclopentane moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄OS
Molecular Weight254.33 g/mol
CAS Number2060820-47-3
LogP2.3
Polar Surface Area90.45 Ų

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cells.

Case Study: Cytotoxicity Assay

In vitro assays revealed the following IC₅₀ values:

  • MCF-7 Cell Line : 15.2 μM
  • HCT-116 Cell Line : 12.8 μM

These results indicate that the compound has a potent inhibitory effect on the proliferation of these cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also displays antimicrobial properties. In a screening against various bacterial strains, it showed effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it exhibited an inhibition zone diameter of 18 mm against Staphylococcus aureus and 15 mm against Escherichia coli.

Table: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

The biological activity of this compound is attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

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